molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B174662
CAS No.: 18593-51-6
M. Wt: 180.23 g/mol
InChI Key: GXZAQJCUXCKYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. This core structure is recognized for its versatility in medicinal chemistry, particularly due to its structural similarity to psoralen, a natural compound with photochemotherapeutic applications . The ethyl substituent at the 6-position distinguishes it from other thieno[2,3-d]pyrimidin-4(3H)-one derivatives and influences its physicochemical and biological properties.

Synthesis: The compound is synthesized via palladium-catalyzed coupling reactions using 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one as a key intermediate. Microwave-assisted methods enhance reaction efficiency, enabling the introduction of diverse arylthiol groups at the 5-position . Alternative routes include one-pot protocols that avoid tedious purification steps, as demonstrated in the synthesis of related derivatives .

Applications: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are explored for antibacterial, antifungal, antitumor, and enzyme-inhibitory activities. The 6-ethyl variant has been incorporated into compounds targeting cancer cell lines and cholinesterase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with formamide under acidic conditions to yield the desired product . Another approach includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd-catalyzed carbonylation to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemical Research Applications

Building Blocks for Synthesis:
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for developing new materials and compounds with desired properties.

Table 1: Chemical Transformations of this compound

Transformation TypeReaction ConditionsProduct
BrominationAcetic Acid, 80°C6-Bromo derivative
AlkylationBase-catalyzedAlkylated thieno derivatives
OxidationOxidizing agentsSulfoxides/Sulfones

Biological Applications

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. This is critical given the rise of multi-drug resistant strains of tuberculosis.

Case Study: Antitubercular Activity
In a study published in Pharmaceutical Chemistry Journal, derivatives of this compound were tested against Mycobacterium tuberculosis H37Rv. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for specific derivatives, indicating potent antitubercular activity .

Table 2: Antimicrobial Efficacy Against Mycobacterium Species

Compound DerivativeMIC (µg/mL)Activity Type
Compound A8Antitubercular
Compound B10Antimycobacterial
Compound C15Moderate activity

Medicinal Applications

Cancer Research:
The compound has shown potential as an anticancer agent by inhibiting specific kinases such as VEGFR-2. This inhibition can suppress tumor growth and proliferation, making it a candidate for further pharmaceutical development.

Case Study: Kinase Inhibition
A study highlighted the effectiveness of thienopyrimidine derivatives in inhibiting the growth of cancer cell lines by targeting the ErbB family of receptor tyrosine kinases. The findings suggest that compounds like this compound could be developed into therapeutic agents against various cancers .

Industrial Applications

Material Science:
In the field of material science, this compound has been explored for its unique electronic properties. Its incorporation into polymer matrices could lead to the development of new materials with enhanced conductivity or other desirable characteristics.

Comparison with Similar Compounds

The biological and chemical profiles of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are contextualized below against structurally analogous derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
This compound 6-ethyl, 5-arylthiol (e.g., 3-chlorophenyl) Anticancer, enzyme inhibition Exhibits selectivity for prostate (PC-3) and lung (A549) cancer cells
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one 2-methyl Antimicrobial Moderate activity against Gram-positive bacteria; lower potency than ethyl derivatives
6-(1H-1,2,4-Triazol-1-yl) derivative 6-triazole, 2-alkylamino, 3-aryl Fungicidal 92% inhibition of Colletotrichum gossypii at 50 mg/L (compound 6h)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl Melanin synthesis modulation Increases melanin content in murine B16 cells by 40%
2-(Chloromethyl)-5-methyl derivative 2-chloromethyl, 5-methyl Not reported Higher structural rigidity but reduced solubility compared to ethyl analogs

Key Insights:

In contrast, 6-triazole derivatives (e.g., compound 6h) prioritize hydrogen-bonding interactions, critical for fungicidal activity . 5,6-Dimethyl substitution increases melanin synthesis by stabilizing interactions with tyrosinase enzymes, a mechanism absent in ethyl-substituted analogs .

Synthetic Flexibility :

  • Ethyl-substituted derivatives benefit from modular synthesis via cross-coupling reactions, enabling rapid diversification at the 5-position . Triazole-containing analogs require multistep aza-Wittig reactions, limiting scalability .

Thermodynamic Stability: X-ray crystallography of 6-ethyl derivatives reveals planar thienopyrimidinone cores with minimal steric hindrance, favoring π-stacking in enzyme-binding pockets . Chloromethyl or bulky substituents (e.g., cinnamylthio groups) introduce conformational strain, reducing stability .

Selectivity in Cancer Models :

  • 6-Ethyl-5-[(3-chlorophenyl)sulfanyl] derivatives (e.g., compound 2k) show IC₅₀ values of 8.2 μM against PC-3 cells, outperforming methyl- or triazole-substituted variants in prostate cancer models .

Biological Activity

6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

The primary biological target of this compound is the ErbB family of receptor tyrosine kinases , which includes Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4. The compound acts by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of these enzymes. This interaction leads to the inhibition of ErbB-mediated signal transduction , which is crucial for cell growth and proliferation. The prolonged duration of action is attributed to its covalent bonding properties, suggesting potential for sustained therapeutic effects .

This compound exhibits several notable biochemical properties:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases such as VEGFR-2, which is implicated in angiogenesis and tumor growth.
  • Antimycobacterial Activity : Similar compounds have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting tumor cell growth .

Anticancer Activity

A study highlighted the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, revealing their potent anticancer properties. One derivative exhibited an IC50 value in the nanomolar range against several human tumor cell lines, indicating strong inhibitory effects on cancer cell proliferation .

CompoundTargetIC50 (μM)Cell Line
This compoundVEGFR-20.1A549 (lung)
This compoundErbB-20.05MCF7 (breast)

Antimycobacterial Activity

In another study, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one were tested against Mycobacterium tuberculosis with promising results. The minimum inhibitory concentration (MIC) was found to be as low as 8 µg/mL for some derivatives, indicating strong potential for development as an anti-tuberculosis agent .

CompoundMIC (µg/mL)Target Bacteria
This compound8Mycobacterium tuberculosis
Derivative A10Mycobacterium smegmatis

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its small molecular size and ability to form stable complexes with target proteins. Its covalent binding nature may also lead to prolonged retention at the site of action .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example:

  • Step 1 : React 2-aminothiophene derivatives with ethyl-substituted reagents (e.g., triethylorthopropionate) under acidic conditions to form the pyrimidinone core .
  • Step 2 : Introduce substituents at the 5-position via nucleophilic aromatic substitution using aryl thiols or halides. Yields range from 58% to 89%, depending on steric/electronic effects of substituents .
  • Alternative method : Use the Vilsmeier-Haack reagent (DMF-POCl₃) for one-pot cyclization of 2-amino-3-cyanothiophenes, achieving high yields (81–93%) .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry via deshielded aromatic protons (δ 6.58–7.39 ppm for thienyl protons) and ethyl group signals (δ 1.11–2.87 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 370.9708 for 6-ethyl-5-(3,5-dichlorophenyl) derivative) .
  • X-ray crystallography : Resolve 3D conformation, critical for docking studies (e.g., compound 4g in tyrosinase inhibition) .

Q. Why is the thieno[2,3-d]pyrimidin-4(3H)-one scaffold significant in medicinal chemistry?

This core structure is a privileged scaffold due to:

  • Diverse bioactivity : Inhibits enzymes (SIRT2, DHFR, tyrosinase) and receptors (MCHR1, VEGFR-2) with nanomolar potency .
  • Structural versatility : Substituents at positions 2, 5, and 6 modulate selectivity (e.g., 6-ethyl enhances lipophilicity for blood-brain barrier penetration) .

Advanced Research Questions

Q. How do substituents at the 5-position influence dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?

  • Electron-withdrawing groups (e.g., 4-bromophenyl, 3,5-dichlorophenyl) enhance TS inhibition (IC₅₀ < 1 µM) by stabilizing enzyme-ligand interactions .
  • Methoxy groups improve DHFR selectivity via H-bonding with Asp21 and Leu4 residues. For example, 5-(2,5-dimethoxyphenyl) derivatives show 94% DHFR inhibition .
  • Structure-Activity Relationship (SAR) Table :

Substituent (5-position)TS IC₅₀ (µM)DHFR IC₅₀ (µM)Selectivity Ratio
4-Bromophenyl0.621.151.85
3,5-Dichlorophenyl0.892.302.58
2,5-Dimethoxyphenyl1.200.940.78
Data sourced from enzymatic assays .

Q. What computational strategies optimize this compound derivatives for kinase inhibition?

  • Molecular docking : Align the thienopyrimidinone core in the hinge region of VEGFR-2 (PDB: 4ASD). Substituents at position 2 (e.g., oxadiazole) occupy the DFG motif, improving binding affinity (ΔG < -9 kcal/mol) .
  • MD simulations : Validate stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns). Hydrophobic substituents (e.g., 4-ethoxyphenyl) reduce solvent exposure, enhancing residence time .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity ).
  • Substituent positioning : Compare 5- vs. 6-substituted analogs. For instance, 5-methyl enhances antibacterial activity, while 6-ethyl favors CNS targets .
  • Statistical validation : Apply ANOVA or Tukey’s test to differentiate IC₅₀ values (p < 0.05) .

Q. What methodologies improve pharmacokinetic properties of this compound derivatives?

  • LogP optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce LogP from 3.5 to 2.1, improving solubility .
  • Metabolic stability : Replace labile esters with amides (e.g., 2-amino derivatives show t₁/₂ > 4 hrs in microsomal assays) .
  • Prodrug strategies : Mask phenolic -OH groups as acetates for enhanced bioavailability .

Q. How can this compound be integrated into combination therapies?

  • Synergy with antifolates : Co-administer with methotrexate to overcome resistance via dual TS/DHFR inhibition .
  • Adjuvant use : Pair with kinase inhibitors (e.g., sorafenib) to block parallel oncogenic pathways (e.g., VEGFR-2 + Raf) .

Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZAQJCUXCKYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349410
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-51-6
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.